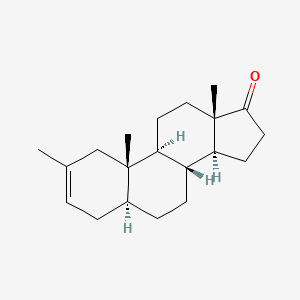
Dhpma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl methacrylate (DHPMA) is a diol monomer that has gained attention in various scientific fields due to its unique chemical properties. It is primarily used in the synthesis of hydrophilic organic monoliths, which are essential in affinity chromatography and other separation techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl methacrylate involves the use of N-N’-Methylenebis(acrylamide) as a hydrophilic crosslinker. The process eliminates the need for the time-consuming epoxy ring opening step, which is required in traditional methods . The preparation involves mixing solvents such as dimethyl sulfoxide, 1,4-butanediol, and dodecanol, followed by the addition of N-N’-Methylenebis(acrylamide) and 2,3-dihydroxypropyl methacrylate .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl methacrylate is optimized to achieve high efficiency and reduced non-specific interactions. The process parameters are carefully controlled to ensure the desired permeability and protein grafting capacity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxypropyl methacrylate undergoes various chemical reactions, including polymerization and crosslinking. These reactions are crucial for the formation of hydrophilic monoliths used in chromatography .
Common Reagents and Conditions: The common reagents used in the reactions involving 2,3-dihydroxypropyl methacrylate include N-N’-Methylenebis(acrylamide) and solvents like dimethyl sulfoxide. The reactions are typically carried out at room temperature with sonication to ensure complete dissolution of the reagents .
Major Products Formed: The major products formed from the reactions involving 2,3-dihydroxypropyl methacrylate are hydrophilic monoliths with high efficiency and reduced non-specific interactions. These monoliths are used in various chromatographic techniques .
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl methacrylate has a wide range of scientific research applications. It is used in the development of hydrophilic organic monoliths for affinity chromatography, which is essential for the purification and enrichment of biological samples . Additionally, it is used in chiral separation and ligand screening in drug discovery . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl methacrylate involves its ability to form hydrophilic monoliths through polymerization and crosslinking reactions. These monoliths have high protein grafting capacity and reduced non-specific interactions, making them ideal for use in affinity chromatography . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable and efficient monolithic structures .
Comparación Con Compuestos Similares
2,3-Dihydroxypropyl methacrylate is unique compared to other similar compounds due to its ability to eliminate the time-consuming epoxy ring opening step in the synthesis of hydrophilic monoliths . Similar compounds include glycidyl methacrylate, which requires post-modification steps such as hydrolysis before use . The improved protein grafting capacity and reduced non-specific interactions of 2,3-dihydroxypropyl methacrylate make it a superior choice for various applications .
Propiedades
Fórmula molecular |
C8H15NO5S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14) |
Clave InChI |
XGJXKKRTZXBZEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
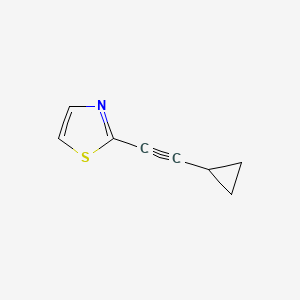
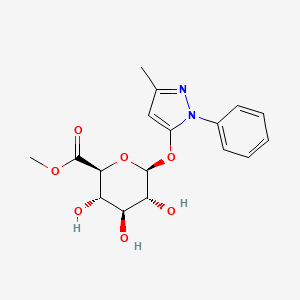
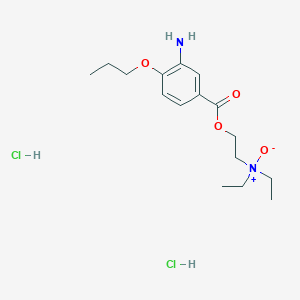
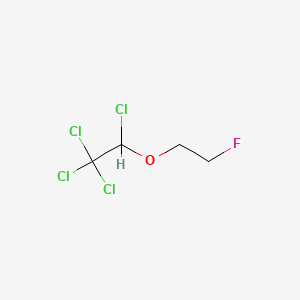
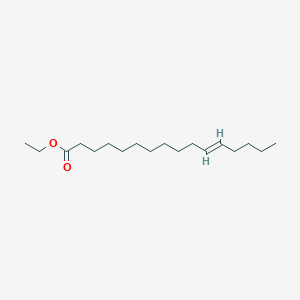

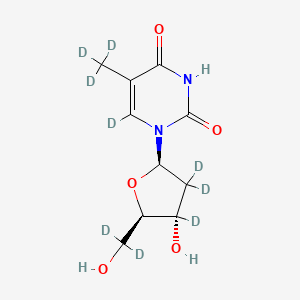
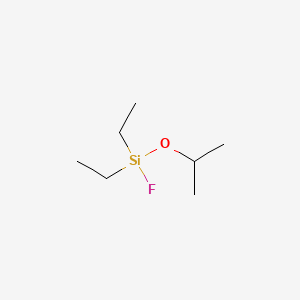
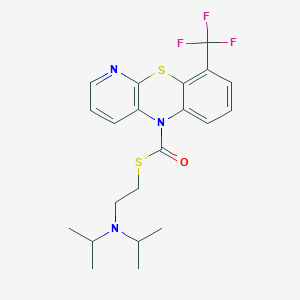
![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
